Fluvastatin t-butyl ester, (-)-
CAS No.: 194934-96-8
Cat. No.: VC21336849
Molecular Formula: C28H34FNO4
Molecular Weight: 467.6 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 194934-96-8 |
---|---|
Molecular Formula | C28H34FNO4 |
Molecular Weight | 467.6 g/mol |
IUPAC Name | tert-butyl (E,3R,5S)-7-[3-(4-fluorophenyl)-1-propan-2-ylindol-2-yl]-3,5-dihydroxyhept-6-enoate |
Standard InChI | InChI=1S/C28H34FNO4/c1-18(2)30-24-9-7-6-8-23(24)27(19-10-12-20(29)13-11-19)25(30)15-14-21(31)16-22(32)17-26(33)34-28(3,4)5/h6-15,18,21-22,31-32H,16-17H2,1-5H3/b15-14+/t21-,22-/m1/s1 |
Standard InChI Key | USGKHYXJISAYPE-UQECUQMJSA-N |
Isomeric SMILES | CC(C)N1C2=CC=CC=C2C(=C1/C=C/[C@H](C[C@H](CC(=O)OC(C)(C)C)O)O)C3=CC=C(C=C3)F |
SMILES | CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C3=CC=C(C=C3)F |
Canonical SMILES | CC(C)N1C2=CC=CC=C2C(=C1C=CC(CC(CC(=O)OC(C)(C)C)O)O)C3=CC=C(C=C3)F |
Appearance | White to Off-White Solid |
Melting Point | 135-138°C |
Chemical Properties and Structure
Physical and Chemical Characteristics
Fluvastatin t-butyl ester, (-)- exhibits several distinctive physical and chemical properties that are important for its use in pharmaceutical synthesis and research. The compound appears as a white to off-white solid at room temperature . Its properties are summarized in the following table:
Property | Value |
---|---|
Molecular Formula | C28H34FNO4 |
Molecular Weight | 467.57 g/mol |
CAS Registry Number | 194934-96-8 |
Density | 1.13 |
Melting Point | 135-138°C |
Boiling Point | 642.3±55.0 °C (Predicted) |
Solubility | Slightly soluble in chloroform, ethyl acetate, and methanol |
Appearance | Solid |
Color | White to off-white |
pKa | 13.90±0.20 (Predicted) |
Recommended Storage | -20°C Freezer |
The compound contains several functional groups including hydroxyl groups, an indole ring, and a t-butyl ester moiety, which contribute to its chemical reactivity and physical properties .
Structural Features and Nomenclature
The IUPAC name of the compound is tert-Butyl (E)-3,5-Dihydroxy-7-[3'-(4"-fluorophenyl)-1'-methylethylindol-2'-yl)hept-6-enoate. The compound is also known by several synonyms including:
-
FLUVASTATIN T-BUTYL ESTER
-
Intermediate of Fluvastatin
-
Fluvastatin intermediate F4
-
(3R,5S)-Fluvastatin tert-Butyl Ester
-
t-Butyl-(±)-(E)-7-[3
-(4``-fluoro-phenyl)-1
-(1``-methylethyl)indol-2`-yl]-3,5-dihydroxy-6-heptenoate
The structure features a heptenoate backbone with two hydroxyl groups at positions 3 and 5, a t-butyl ester group, and an indole substituent at position 7. The indole ring itself bears a 4-fluorophenyl group and a 1-methylethyl (isopropyl) group. The (E) designation in the name indicates the trans configuration of the double bond in the heptenoate chain.
Biochemical Properties and Mechanism of Action
Role in Statin Development
Fluvastatin t-butyl ester, (-)- is a critical intermediate in the synthesis pathway of fluvastatin, which is an HMG-CoA reductase inhibitor. HMG-CoA reductase catalyzes the conversion of HMG-CoA to mevalonic acid, which is the rate-limiting step in cholesterol biosynthesis. By inhibiting this enzyme, statins effectively lower cholesterol production in the liver .
The t-butyl ester form serves as a protected intermediate, which is eventually converted to the active form of fluvastatin through hydrolysis of the ester group. This protection is necessary during the synthesis process to prevent unwanted side reactions at the carboxylic acid functionality.
Enzymatic Interactions
Research has shown that carbonyl reductases demonstrate excellent activity for the biosynthesis of (3R,5S)-Fluvastatin tert-Butyl Ester. These enzymes play a crucial role in the metabolic pathways related to the synthesis and metabolism of fluvastatin and its intermediates .
The stereoselectivity of these enzymatic reactions is particularly important, as the biological activity of fluvastatin is strongly dependent on its three-dimensional structure. The correct stereochemistry at the 3R,5S positions is essential for optimal interaction with the target enzyme, HMG-CoA reductase.
Synthesis and Preparation Methods
Synthetic Routes
The synthesis of fluvastatin t-butyl ester, (-)- involves multiple chemical steps starting from basic precursors. While specific details of the synthetic routes are proprietary to pharmaceutical companies, general approaches have been reported in scientific literature.
The synthesis typically involves the formation of the indole core structure, followed by attachment of the heptenoate chain with appropriate stereochemistry. The t-butyl ester group is often introduced early in the synthesis to protect the carboxylic acid functionality during subsequent transformations .
Selective reduction and oxidation steps are employed to establish the correct stereochemistry at the 3 and 5 positions of the heptenoate chain. The fluorophenyl and isopropyl substituents on the indole ring are introduced through cross-coupling reactions and alkylation procedures, respectively.
Industrial Production Considerations
For industrial-scale production, considerations of cost, efficiency, and environmental impact are paramount. The synthesis is typically designed to maximize yield and purity while minimizing waste and the use of hazardous reagents.
The industrial production methods often employ a convergent synthesis approach, which allows for more efficient scaling and better control of stereochemistry. This approach involves the separate synthesis of key fragments that are then joined together in late-stage reactions .
Quality control measures are essential throughout the production process to ensure the correct stereochemistry and purity of the final product. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are commonly employed for this purpose.
Applications in Scientific Research and Medicine
Research Applications
In scientific research, Fluvastatin t-butyl ester, (-)- is used as a reference standard in analytical chemistry for the development and validation of HPLC methods. It serves as an important tool for studying structure-activity relationships in statin compounds and for developing improved synthetic routes to statins .
Researchers also use this compound to investigate the enzymatic processes involved in statin metabolism and to develop more effective statin derivatives with improved pharmacokinetic properties or reduced side effects.
Comparison with Related Compounds
Structural and Functional Relationships
Fluvastatin t-butyl ester, (-)- is structurally related to other statin intermediates and to fluvastatin itself. The key difference is the presence of the t-butyl ester group, which is eventually hydrolyzed to reveal the carboxylic acid functionality in the final active pharmaceutical ingredient.
Compared to other statin intermediates, Fluvastatin t-butyl ester, (-)- contains specific stereochemistry that is crucial for the biological activity of the final product. The correct configuration at the 3R,5S positions is essential for optimal binding to the target enzyme, HMG-CoA reductase.
Specificity in Synthetic Pathways
The t-butyl ester group serves a specific purpose in the synthetic pathway of fluvastatin. This bulky protecting group prevents unwanted reactions at the carboxylic acid functionality during various chemical transformations. It is stable under many reaction conditions but can be selectively removed under acidic conditions when needed.
This specificity in the synthetic pathway distinguishes Fluvastatin t-butyl ester, (-)- from other intermediates and contributes to its importance in the efficient synthesis of fluvastatin.
Current Research and Future Perspectives
Ongoing Research Directions
Current research involving Fluvastatin t-butyl ester, (-)- focuses on improving synthetic methods for statin production, developing more efficient enzymatic processes for stereoselective synthesis, and exploring new applications of statin derivatives.
Research into carbonyl reductases and their role in the biosynthesis of (3R,5S)-Fluvastatin tert-Butyl Ester continues to be an active area of investigation. These enzymes offer potential for more environmentally friendly and efficient production methods .
Future Applications and Developments
The future may see the development of improved synthetic routes to Fluvastatin t-butyl ester, (-)- with better yields, higher stereoselectivity, and reduced environmental impact. Advances in enzymatic processes and flow chemistry may contribute to these improvements.
Additionally, ongoing research into the mechanism of action of statins and their side effects may lead to the development of new statin derivatives with improved efficacy and safety profiles. Fluvastatin t-butyl ester, (-)- and related intermediates will continue to play an important role in this research.
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